N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide
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Description
“N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide” is a chemical compound. It is a part of the quinolinyl-pyrazoles family, which has been studied extensively due to its versatility in many significant fields .
Synthesis Analysis
The synthesis of quinolinyl-pyrazoles involves new strategies on par with the reported methods . The synthesized molecules are screened for their efficacy against typical drugs in the market . A specific synthesis method for a similar compound involves treating substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline .Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrazolo[3,4-b]quinolines, have been shown to have biological activity and potential use as fluorescent sensors .
Mode of Action
Related compounds have shown activity against cancer cells . The compound’s interaction with its targets and the resulting changes would depend on the specific biological target it interacts with.
Biochemical Pathways
Related compounds have been shown to have biological properties, suggesting that they may interact with various biochemical pathways .
Result of Action
Related compounds have shown activity against cancer cells , suggesting that this compound may also have similar effects.
properties
IUPAC Name |
N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-3-10-25-19-15(12-14-11-13(2)7-8-16(14)22-19)18(24-25)23-20(26)17-6-4-5-9-21-17/h4-9,11-12H,3,10H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETGYOCALXFRPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3Z)-6-methyl-1-propyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pyridine-2-carboxamide |
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